Enhanced Cytotoxic Potency of Copper Complex Against MCF-7 Breast Cancer Cells Compared to Free Ligand
The free ligand, pyridyl thiazole derivative (PT), and its copper complex (PTC) were evaluated for their cytotoxic effects on MCF-7 human breast cancer cells. The copper complex demonstrated significantly enhanced potency, with an IC50 value 1.68-fold lower than that of the free ligand [1]. This indicates that the ligand's coordination to copper amplifies its anticancer activity, making the metal complex a more attractive candidate for further development in oncology applications [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | PT ligand: IC50 = 868 µg/mL; PTC complex: IC50 = 516 µg/mL |
| Comparator Or Baseline | Free ligand (PT) vs. Copper complex (PTC) |
| Quantified Difference | PTC IC50 is 1.68-fold lower (more potent) than PT |
| Conditions | In vitro cytotoxicity assay on MCF-7 human breast cancer cell line |
Why This Matters
This data demonstrates that using this specific ligand as a precursor for metal complexation yields a compound with markedly improved anticancer potency, justifying its selection over other pyridyl-thiazole ligands that may not exhibit such a pronounced enhancement upon metal coordination.
- [1] Bera, P., Aher, A., Brandao, P., Manna, S. K., Bhattacharyya, I., Pramanik, C., Mandal, B., Das, S., & Bera, P. (2021). Synthesis, structure elucidation and DFT study of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex: In-vitro antitumor activity against U937 cancer cells, DNA binding property and molecular docking study. Journal of Molecular Structure, 1245, 131015. View Source
